molecular formula C19H23BrN4O2 B2472033 4-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline CAS No. 2380042-76-0

4-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline

Cat. No.: B2472033
CAS No.: 2380042-76-0
M. Wt: 419.323
InChI Key: MARVZTLSZFZUSR-UHFFFAOYSA-N
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Description

4-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylaniline group

Properties

IUPAC Name

[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[4-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-23(2)17-5-3-15(4-6-17)18(25)24-9-7-14(8-10-24)13-26-19-21-11-16(20)12-22-19/h3-6,11-12,14H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARVZTLSZFZUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Coupling with Piperidine: The bromopyrimidine intermediate is then coupled with piperidine under basic conditions, often using a base like potassium carbonate (K2CO3) and a palladium catalyst in a Suzuki-Miyaura coupling reaction.

    Attachment of the Dimethylaniline Group: The final step involves the acylation of the piperidine ring with N,N-dimethylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.

    Reduction: Reduction reactions can target the bromopyrimidine group, potentially converting it to a pyrimidine derivative.

    Substitution: The bromine atom in the bromopyrimidine group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the piperidine ring and the dimethylaniline group suggests potential activity as a central nervous system agent or an anti-inflammatory compound.

Industry

In the materials science industry, this compound could be used in the development of novel materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modifications.

Mechanism of Action

The exact mechanism of action for 4-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline would depend on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety could interact with nucleophilic sites on proteins, while the piperidine and dimethylaniline groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-bromopyrimidin-2-yl)oxy]benzonitrile
  • tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate
  • N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]-2-dimethyl amino-benzamide

Uniqueness

Compared to similar compounds, 4-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline stands out due to the presence of both the piperidine ring and the dimethylaniline group. This unique combination of functional groups may confer distinct chemical and biological properties, making it a versatile compound for various applications.

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